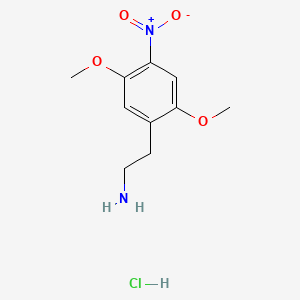

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride

Description

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride (CAS: 261789-00-8 for the free base; hydrochloride form often referenced as 2C-N HCl) is a substituted phenethylamine derivative belonging to the 2C-X chemical class. Structurally, it features methoxy groups at the 2- and 5-positions of the phenyl ring, a nitro (-NO₂) substituent at the 4-position, and an ethylamine side chain. The hydrochloride salt enhances stability and solubility for research applications .

Properties

CAS No. |

874140-40-6 |

|---|---|

Molecular Formula |

C10H15ClN2O4 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H14N2O4.ClH/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11;/h5-6H,3-4,11H2,1-2H3;1H |

InChI Key |

HBLKZKZKVLJMNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride typically involves the nitration of 2,5-dimethoxyphenethylamine. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents.

Chemical Reactions Analysis

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Psychoactive Effects

One of the primary areas of interest in 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is its psychoactive effects. Studies indicate that compounds within the 2C family, including this specific compound, exhibit hallucinogenic properties by acting as agonists at serotonin receptors (particularly 5-HT2A and 5-HT2C) in the brain .

Key Findings:

- Serotonin Receptor Activation: The compound shows selective activity towards serotonin receptors, which is crucial for its psychoactive effects. Research has demonstrated that it can induce significant changes in perception and mood by modulating neurotransmitter systems .

- Comparative Potency: Compared to other derivatives like 25I-NBOMe, this compound exhibits varying levels of potency and side effects, highlighting the need for further comparative studies in clinical settings .

Toxicological Studies

Toxicological assessments have been critical in understanding the safety profile of this compound. Studies have focused on its cytotoxicity in various cell lines.

In Vitro Toxicity

Research has shown that this compound can exhibit cytotoxic effects depending on concentration and exposure time. Specific studies involving differentiated SH-SY5Y cells revealed that higher concentrations resulted in significant cell death and disruption of mitochondrial function .

Table: Cytotoxicity Data Summary

| Compound | EC50 (µM) | Cell Line | Observations |

|---|---|---|---|

| 2,5-Dimethoxy-4-nitrophenethylamine | 164.6 | SH-SY5Y | Significant cytotoxicity observed |

| 25B-NBOMe | 33.86 | SH-SY5Y | Higher potency than parent compound |

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to quantify psychoactive substances in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and measure levels of this compound in various matrices .

Neuroscience Research

In neuroscience, it serves as a valuable tool for studying the mechanisms underlying hallucinogenic effects and their impact on neural circuitry. Understanding these pathways can aid in developing therapeutic strategies for mental health disorders.

Case Studies and Clinical Implications

Several case studies have documented the effects of this compound on human subjects. These studies often focus on its recreational use and associated risks:

- Clinical Documentation: Reports have detailed non-fatal exposures to designer drugs like this compound, emphasizing the importance of monitoring its use within clinical settings .

- Therapeutic Potential: Some studies suggest potential therapeutic applications for conditions like PTSD or depression due to its psychoactive properties, although further research is necessary to establish safety and efficacy .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride involves its interaction with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. It stimulates the release of arachidonic acid through these receptors, leading to its psychedelic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2C-N HCl and Analogous Compounds

Key Observations :

- NBOMe Derivatives : Addition of a methoxybenzyl group (e.g., 25C-NBOMe) drastically amplifies potency by improving receptor affinity and metabolic stability .

Pharmacological Activity

Table 2: Receptor Affinity and Functional Activity

Findings :

- 2C-N HCl exhibits moderate 5-HT₂A/2C affinity but shows biased agonism toward β-arrestin pathways, which may correlate with prolonged downstream signaling without pronounced hallucinogenic effects .

- Halogenated Analogs : 2C-I HCl demonstrates higher receptor affinity than 2C-N HCl, likely due to iodine’s polarizability enhancing van der Waals interactions .

- NBOMe Series: 25C-NBOMe’s subnanomolar potency underscores the critical role of the methoxybenzyl moiety in enhancing receptor docking .

Biological Activity

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a compound belonging to the class of phenethylamines, which are known for their psychoactive properties. This compound, like other members of its class, interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

The primary mechanism of action for this compound involves its role as an agonist at the 5-HT2A receptor. Research indicates that this compound exhibits functional selectivity, activating specific intracellular signaling pathways associated with serotonin receptor activation. Notably, it has been shown to preferentially activate phospholipase A2 (PLA2) pathways at the 5-HT2A receptor while being selective for phospholipase C (PLC) pathways at the 5-HT2C receptor .

Key Findings:

- Receptor Interaction : It demonstrates higher efficacy at the 5-HT2A receptor compared to the 5-HT2C receptor. This is significant as the 5-HT2A receptor is implicated in various neuropsychiatric conditions .

- Functional Selectivity : The compound's ability to selectively activate different signaling pathways suggests potential for tailored therapeutic effects .

Biological Activity and Effects

The biological effects of this compound can be categorized into several areas:

1. Psychoactive Effects

As a serotonergic hallucinogen, this compound alters perception and mood. Studies have shown that compounds with similar structures can induce profound psychological effects, including altered states of consciousness and visual hallucinations .

2. Potential Therapeutic Applications

Research into psychedelics has highlighted their potential in treating various psychiatric disorders. For instance, compounds acting on the 5-HT2A receptor have been explored for their efficacy in alleviating anxiety and depression . The specific activity of this compound may offer insights into developing new treatments for these conditions.

3. Neurochemical Correlates

Animal studies have demonstrated that activation of the 5-HT2A receptors affects neurotransmitter release and neuronal plasticity, which are critical for mood regulation and cognitive function .

Case Studies

Several studies have explored the effects of related compounds on behavior and neurochemistry, providing context for understanding the biological activity of this compound.

Study Overview:

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the phenethylamine backbone can significantly alter receptor affinity and efficacy. For instance:

| Compound | Receptor Affinity | Efficacy Type |

|---|---|---|

| 2C-I | High at 5-HT2A | Full Agonist |

| 2C-B | Moderate at 5-HT2A | Partial Agonist |

| 2C-N | Low at 5-HT2A | Inactive |

| Target Compound | High at 5-HT2A | Selective Agonist |

This table illustrates how subtle modifications can lead to significant differences in pharmacological profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves nitration of 2,5-dimethoxyphenethylamine precursors under controlled acidic conditions. Key steps include monitoring reaction temperature (<10°C to avoid byproducts) and using anhydrous solvents (e.g., dichloromethane). Post-synthesis, recrystallization with ethanol/HCl yields the hydrochloride salt. Purity optimization requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry to confirm structural integrity and quantify impurities .

- Quality Control : Use reference standards (e.g., ≥98.5% purity thresholds) and validate protocols via NMR (¹H/¹³C) for functional group verification .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- Chromatography : Reverse-phase HPLC with UV-Vis detection to assess purity and stability under varying pH/temperature conditions.

- Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) for structural confirmation, focusing on nitro group resonance (δ 8.2–8.5 ppm) and methoxy protons (δ 3.7–3.9 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z ~257.1) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation.

- Storage : Store desiccated at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration, adhering to ISO/IEC 17043 standards for hazardous waste .

Q. How should researchers design initial experiments to evaluate this compound’s physicochemical properties?

- Experimental Design : Use factorial design (e.g., 2^k models) to assess variables like solvent polarity, temperature, and ionic strength on solubility and stability. For example, vary DMSO/water ratios and measure solubility via gravimetric analysis .

- Data Collection : Statistically analyze replicates (n ≥ 3) to establish confidence intervals for parameters like logP (predicted ~1.8) and pKa (~9.2) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in pharmacological data (e.g., receptor binding vs. functional activity)?

- Approach : Employ quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to model electron density around the nitro group, which may influence 5-HT2A/2C receptor interactions. Compare with molecular dynamics simulations of ligand-receptor docking to reconcile discrepancies between in vitro binding affinity (Ki) and functional efficacy (EC50) .

- Validation : Cross-reference computational predictions with SAR studies on structurally related phenethylamines (e.g., 25E-NBOH) to identify conserved pharmacophores .

Q. What advanced separation techniques are suitable for isolating trace impurities in synthesized batches?

- Methods :

- HPLC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS to detect polar byproducts (e.g., demethylated analogs).

- Preparative Chromatography : Scale-up purification using C18 columns with gradient elution (acetonitrile/0.1% TFA) for >99% purity .

- Challenges : Address co-elution issues via ion-pairing agents (e.g., heptafluorobutyric acid) to enhance peak resolution .

Q. How can reaction conditions be optimized to improve yield while minimizing nitro group reduction?

- DOE Strategy : Apply response surface methodology (RSM) to model interactions between nitrating agent concentration (e.g., HNO3/H2SO4 ratio), reaction time, and temperature. Use central composite design (CCD) to identify optimal parameters (e.g., 65% HNO3, 2 hrs, 5°C) that maximize yield (>85%) while limiting over-nitration .

- In Situ Monitoring : Implement FTIR to track nitro group formation (asymmetric stretching at 1520 cm⁻¹) and abort reactions if byproducts exceed 2% .

Q. What strategies are effective for correlating structural modifications (e.g., methoxy vs. nitro substituents) with biological activity?

- SAR Framework : Synthesize analogs (e.g., 2,5-dimethoxy-4-ethylphenethylamine) and compare their 5-HT receptor binding profiles using radioligand assays (e.g., [³H]ketanserin for 5-HT2A). Statistically analyze substituent effects (e.g., nitro’s electron-withdrawing properties) on ligand efficacy via multivariate regression .

- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict bioavailability and BBB penetration, linking structural features to in vivo outcomes .

Methodological Notes

- Data Contradictions : Address conflicting solubility/stability results by standardizing solvent systems (e.g., USP buffers) and validating assays across independent labs .

- Ethical Compliance : Ensure all pharmacological studies adhere to institutional review protocols for animal/human tissue use, referencing MedChemExpress guidelines for research-only applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.